1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide
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Overview
Description
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with an indoline sulfonamide, making it a subject of extensive research for its biological and chemical properties.
Preparation Methods
The synthesis of 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through a nucleophilic substitution reaction (S_N2) of 3,4-dihydroxy-5-carbaldehyde with dibromomethane . The resulting benzo[d][1,3]dioxole-5-carbaldehyde is then subjected to further reactions to introduce the indoline and sulfonamide groups. Industrial production methods may involve the use of palladium-catalyzed C-N cross-coupling reactions to efficiently construct the desired molecular framework .
Chemical Reactions Analysis
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH_4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide exerts its effects is primarily through the inhibition of key molecular targets involved in cell growth and proliferation. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of microtubules and tubulin . The compound’s interaction with these molecular targets disrupts the normal function of microtubules, leading to the inhibition of cell division and the induction of programmed cell death.
Comparison with Similar Compounds
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide can be compared to other similar compounds, such as:
1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar benzo[d][1,3]dioxole core and have been studied for their anticancer properties.
Benzodioxole derivatives: These compounds exhibit a broad spectrum of biological activities, including antihypertensive, anti-inflammatory, and antitumor effects.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties that are not observed in other related compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-cyclopentyl-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c24-21(15-5-8-19-20(12-15)28-13-27-19)23-10-9-14-11-17(6-7-18(14)23)29(25,26)22-16-3-1-2-4-16/h5-8,11-12,16,22H,1-4,9-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVSFGNKOCDQLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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